molecular formula C13H16N6O2 B2890763 6-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2201357-50-6

6-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2890763
CAS RN: 2201357-50-6
M. Wt: 288.311
InChI Key: HMSCBJLPOXMMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B cell receptor signaling.

Scientific Research Applications

Organic Synthesis

The triazole ring present in the compound is a versatile moiety in organic synthesis. It can act as a scaffold for the construction of more complex molecules. This compound could be used in multi-component coupling reactions, where it can react with various reagents to create a diverse array of derivatives .

Drug Discovery

Triazole derivatives are known for their therapeutic potential. This compound could serve as a lead structure for the development of new drugs. Its triazole and piperidine components are common in molecules with central nervous system (CNS) activity, suggesting potential applications in designing neuroactive drugs .

Antimicrobial Agents

The structural motifs in this compound are found in various antimicrobial agents. It could be explored for its efficacy against different strains of bacteria and fungi, potentially leading to the development of new antibiotics or antifungal medications .

Cancer Research

Compounds with triazole rings have shown cytotoxic activity against various cancer cell lines. This compound could be investigated for its potential use in cancer treatment, either as a chemotherapeutic agent or as a part of targeted drug delivery systems .

properties

IUPAC Name

2-methyl-6-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-17-12(20)3-2-11(16-17)13(21)18-8-4-10(5-9-18)19-14-6-7-15-19/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSCBJLPOXMMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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